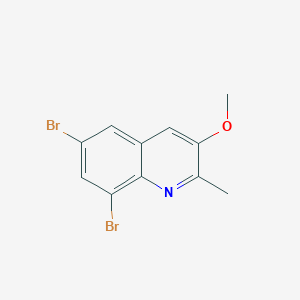

6,8-Dibromo-3-methoxy-2-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

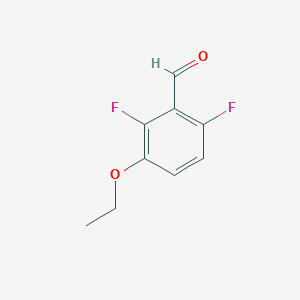

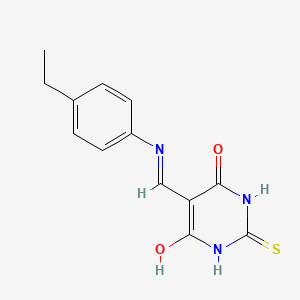

“6,8-Dibromo-3-methoxy-2-methylquinoline” is a chemical compound with the formula C11H9Br2NO. It has a molecular weight of 331.01 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “6,8-Dibromo-3-methoxy-2-methylquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms at positions 6 and 8, a methoxy group at position 3, and a methyl group at position 2 .Scientific Research Applications

Antileishmanial Activity

- Leishmania Donovani Model : Studies on lepidines, a class including 6-methoxy-4-methyl-8-aminoquinoline derivatives, show significant antileishmanial activity. One compound, 8-(6-diethylamino-hexylamino)-6-methoxy-4-methylquinoline, was found to be over 700 times as effective as standard antimonial drugs when administered orally (Kinnamon et al., 1978).

Analytical Method Development

- Quantitation in Canine Plasma : A method was developed to quantify a candidate antileishmanial drug, 6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline, in canine plasma. This method, using liquid-solid extraction and reversed-phase chromatography, demonstrates good accuracy and precision for a range of concentrations (Anders et al., 1984).

Quantum Entanglement Dynamics

- Cancer Cells, Tissues, and Tumors Diagnosis : An analytical model studying the interaction between a moving nano molecule, including 6-Methoxy-8-[[6Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, and a two-mode field has been used for diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

Tubulin Polymerization Inhibition

- Cytostatic Activity in Human Breast Cancer Cells : Methoxy-substituted 3-formyl-2-phenylindoles, a study including compounds related to 6,8-Dibromo-3-methoxy-2-methylquinoline, showed inhibition of tubulin polymerization, a key action in certain cytostatics. The most active derivative demonstrated effective disruption of microtubule assembly (Gastpar et al., 1998).

Safety and Hazards

properties

IUPAC Name |

6,8-dibromo-3-methoxy-2-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO/c1-6-10(15-2)4-7-3-8(12)5-9(13)11(7)14-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFSZNPPKZCVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1OC)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-Dibromo-3-methoxy-2-methylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)

![6-Iodobenzo[d]isoxazol-3-amine](/img/structure/B2478895.png)

![6-(tert-butyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2478901.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2478908.png)

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)